molecular formula C13H21N3 B070829 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine CAS No. 176971-20-3

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Cat. No. B070829
M. Wt: 219.33 g/mol
InChI Key: VHZHFHXITHQLFZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2-(4-Methylpiperazin-1-yl)pyrimidine-3-carbonitrile was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the structure of the target protein and the ligand was regularized and optimized .

Scientific Research Applications

Anticancer Activity and Molecular Interactions

A study explored the synthesis, characterization, and biological activities of novel thiophene-2-carboxaldehyde derivatives incorporating 2-(4-Methylpiperazin-1-yl). These compounds exhibited promising antibacterial, antifungal activities, and were less toxic. Specifically, their anticancer potential was highlighted through optical spectroscopic and docking studies, revealing significant interactions with human serum albumin, suggesting a pharmacokinetic mechanism relevant for drug delivery systems (Shareef et al., 2016).

Chemical Synthesis and Modification

Chemical synthesis and the modification of 2-(4-Methylpiperazin-1-yl) derivatives have been a focus of several studies. For example, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized through nucleophilic substitution reactions, highlighting the compound's role as an intermediate for further pharmaceutical applications (Mishriky & Moustafa, 2013).

Anticancer Activity of Isoquinolines

Another research direction involves analyzing the anticancer activity of isoquinolines with variations in their heteroaromatic substituents. A comparative analysis showed that derivatives of 1-(4-methylpiperazin-1-yl)isoquinolines with specific substituents exhibited high levels of anticancer activity, indicating the importance of structural modifications for therapeutic efficacy (Konovalenko et al., 2022).

Analgesic Properties

Structural characterization of analgesic isothiazolopyridines incorporating the 2-(4-Methylpiperazin-1-yl) moiety has been conducted, showing significant interactions and stacking with isothiazole and pyridine rings, which may correlate with their analgesic action. This study highlights the compound's potential in developing new pain management therapies (Karczmarzyk & Malinka, 2008).

Kinase Inhibition for Antitumor Potency

Research on structural optimization of derivatives targeting EGFR-activating and drug-resistance mutations in cancer treatment identified a compound with significant in vitro and in vivo antitumor potency. This underlines the role of 2-(4-Methylpiperazin-1-yl) derivatives in developing targeted cancer therapies (Yang et al., 2012).

HDAC Inhibition for Therapeutic Applications

Compounds derived from 2-(4-Methylpiperazin-1-yl) have been evaluated as novel histone deacetylase inhibitors (HDACi), showing potential in treating cancer and other disorders. The study emphasized their remarkable stability and in vivo antitumor activity, suggesting a promising route for therapeutic development (Thaler et al., 2010).

PET Imaging of Microglia

[11C]CPPC, a PET radiotracer incorporating the 2-(4-Methylpiperazin-1-yl) group, specifically targets CSF1R, a microglia-specific marker. This compound enables noninvasive imaging of neuroinflammation, offering insights into neuropsychiatric disorders and the immune environment in CNS malignancies (Horti et al., 2019).

Safety And Hazards

Safety data sheets for similar compounds indicate that they are considered hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation. They are harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZHFHXITHQLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390199
Record name 2-(4-methylpiperazin-1-yl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

CAS RN

176971-20-3
Record name 2-(4-methylpiperazin-1-yl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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